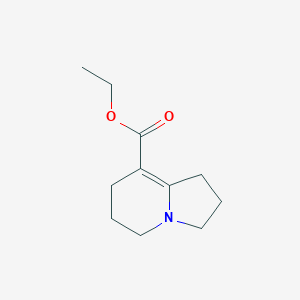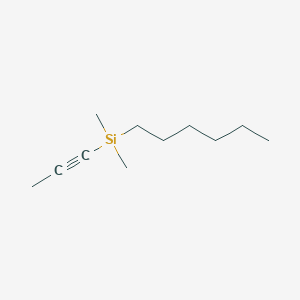
Hexyl(dimethyl)(prop-1-yn-1-yl)silane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is an organosilicon compound characterized by the presence of a hexyl group, two methyl groups, and a prop-1-yn-1-yl group attached to a silicon atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of hexylacetylene with dimethylchlorosilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon triple bond of hexylacetylene.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of a platinum catalyst remains essential, and the reaction is often carried out at elevated temperatures and pressures to maximize yield and minimize reaction time.
Analyse Chemischer Reaktionen
Types of Reactions
Hexyl(dimethyl)(prop-1-yn-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes with different substituents.
Substitution: The silicon atom can undergo nucleophilic substitution reactions, leading to the formation of new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed in substitution reactions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with altered substituents.
Substitution: New organosilicon compounds with different functional groups.
Wissenschaftliche Forschungsanwendungen
Hexyl(dimethyl)(prop-1-yn-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Biology: The compound can be employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component in medical devices.
Industry: It is utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Wirkmechanismus
The mechanism by which Hexyl(dimethyl)(prop-1-yn-1-yl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form strong bonds with oxygen and carbon atoms, facilitating the formation of stable siloxane and silane linkages. These interactions are crucial in the compound’s role as a hydrosilylation reagent and in its applications in material science.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Trimethyl(prop-1-yn-1-yl)silane
- Hexyl(trimethyl)silane
- Dimethyl(prop-1-yn-1-yl)silane
Uniqueness
Hexyl(dimethyl)(prop-1-yn-1-yl)silane is unique due to the combination of its hexyl, dimethyl, and prop-1-yn-1-yl groups. This specific arrangement of substituents imparts distinct chemical reactivity and physical properties, making it valuable in specialized applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
93094-71-4 |
|---|---|
Molekularformel |
C11H22Si |
Molekulargewicht |
182.38 g/mol |
IUPAC-Name |
hexyl-dimethyl-prop-1-ynylsilane |
InChI |
InChI=1S/C11H22Si/c1-5-7-8-9-11-12(3,4)10-6-2/h5,7-9,11H2,1-4H3 |
InChI-Schlüssel |
AZMGFLXSGNNAMQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC[Si](C)(C)C#CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Propoxy-5-{[(pyridin-3-yl)methyl]carbamoyl}benzoic acid](/img/structure/B14361423.png)
![Triphenyl[(pyridazin-3-yl)methyl]phosphanium chloride](/img/structure/B14361424.png)
![[5-Benzoyl-2-(2,6-dichloroanilino)phenyl]acetic acid](/img/structure/B14361428.png)
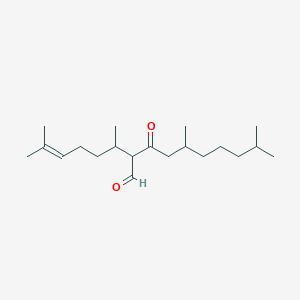
![[(Cyclopent-2-en-1-yl)oxy]benzene](/img/structure/B14361435.png)
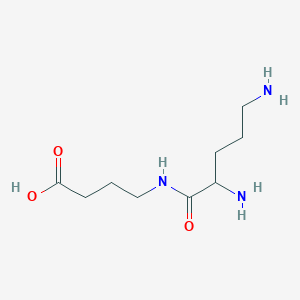
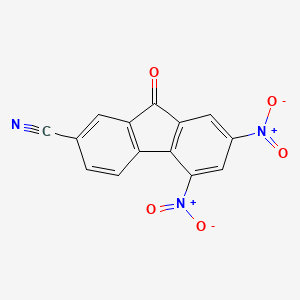

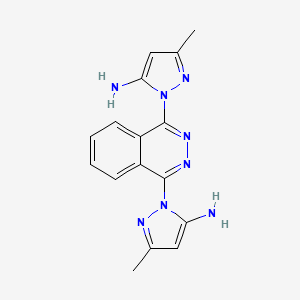

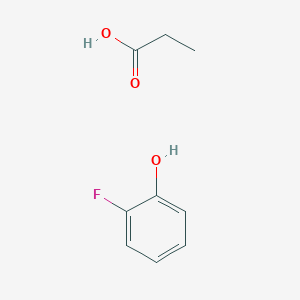
![Bis[4-(phenylsulfanyl)phenyl]methanone](/img/structure/B14361482.png)
